![molecular formula C12H22N2O2 B6309458 tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate CAS No. 1935599-97-5](/img/structure/B6309458.png)
tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate” is a chemical compound with the CAS Number: 2375267-60-8 . It has a molecular weight of 240.35 . The compound is typically stored at 4 degrees Celsius and is available in an oil form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((3-aminospiro[3.3]heptan-1-yl)methyl)carbamate . The InChI code is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-7-10(14)13(9)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 240.35 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on the synthesis and characterization of tert-butyl carbamate derivatives as intermediates for natural products and other compounds with potential biological activities. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, an intermediate for jaspine B with cytotoxic activity against human carcinoma cell lines, highlights the role of such compounds in medicinal chemistry (L. Tang et al., 2014).
Chemical Transformations
- Studies on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates indicate the utility of tert-butyl carbamate derivatives in synthetic organic chemistry for protecting amino groups during complex synthetic sequences (M. Sakaitani & Y. Ohfune, 1990).
Applications in Drug Synthesis
- Tert-Butyl carbamates are crucial intermediates in the synthesis of biologically active compounds. An example is their role in the synthesis of analogues for omisertinib (AZD9291), a medication used in cancer treatment, demonstrating the importance of these compounds in drug development (Bingbing Zhao et al., 2017).
Advanced Organic Synthesis Techniques
- The use of tert-butyl carbamate derivatives in advanced organic synthesis techniques, such as the Curtius rearrangement for the efficient preparation of Boc-protected amines, showcases the versatility of these compounds in facilitating complex synthetic transformations (H. Lebel & Olivier Leogane, 2005).
Structural and Crystallographic Studies
- Structural and crystallographic studies of tert-butyl carbamate derivatives contribute to understanding the molecular conformations and interactions that underpin their reactivity and potential applications in drug design and other fields (U. Das et al., 2016).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBVCBCBXDETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

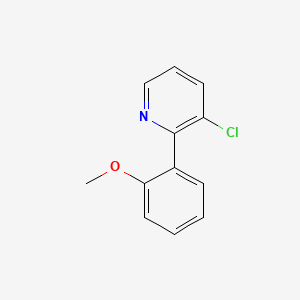
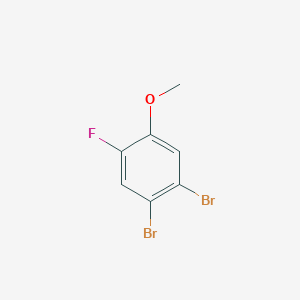

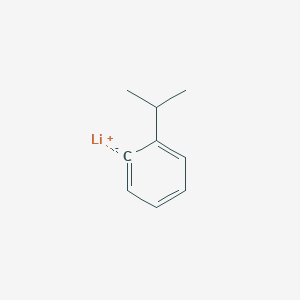
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

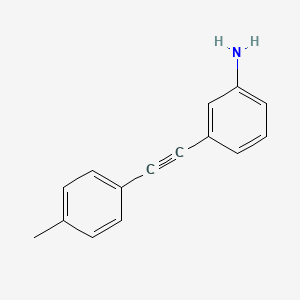
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
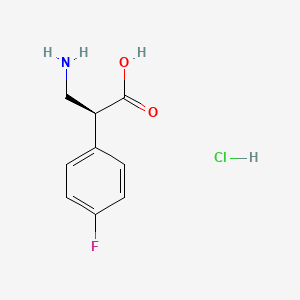
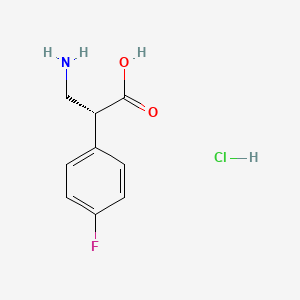
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
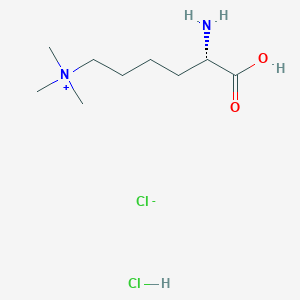
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)